Hydrastine is an isoquinoline alkaloid primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. Discovered in 1851 by Alfred P. Durand, hydrastine has garnered interest for its pharmacological properties, including potential uses in hemostasis and as a therapeutic agent. Hydrolysis of hydrastine yields hydrastinine, which has been patented by Bayer as a hemostatic drug since the 1910s .
Hydrastine is classified under the phthalide isoquinoline alkaloids. It is found in various plants of the family Ranunculaceae, with Hydrastis canadensis being the most notable source. The compound's structure is characterized by a phthalide moiety fused to an isoquinoline structure, contributing to its biological activity and chemical properties .
The total synthesis of hydrastine has been a subject of extensive research. Notable methods include:
Hydrastine has the molecular formula and a molar mass of approximately . Its structure features a complex arrangement typical of isoquinoline alkaloids, including multiple rings and functional groups that contribute to its biological activity. The melting point of hydrastine is reported at .
Hydrastine undergoes several significant chemical transformations:
The mechanism by which hydrastine exerts its biological effects is not fully elucidated but is believed to involve modulation of vascular function and potential hemostatic activity. Research indicates that it may influence blood coagulation pathways, although specific molecular targets remain to be clearly defined .
These properties are critical for understanding how hydrastine can be effectively utilized in various applications.
Hydrastine has been studied for its potential therapeutic applications, particularly in:
Hydrastine is a benzylisoquinoline-derived alkaloid recognized for its complex tetracyclic structure and significant physiological properties. Isolated primarily from Hydrastis canadensis L. (Ranunculaceae), commonly known as goldenseal or orange root, it co-occurs with berberine and canadine in the rhizome and roots. This compound exemplifies the structural diversity and pharmacological potential of plant-derived alkaloids, serving as a historical precursor for semisynthetic derivatives like hydrastinine [1] [2] [6].
Hydrastine was first isolated in 1851 by the French chemist Alfred P. Durand [1] [2]. Its natural source, Hydrastis canadensis, is a perennial herb indigenous to North America, thriving in shaded, rich soils of Ohio, Indiana, Kentucky, and West Virginia. The plant exhibits distinct morphological features: a knotted, yellow rhizome with seal-like scars (giving rise to the name "goldenseal"), two palmate leaves, and a solitary white flower that matures into a raspberry-like fruit [6].
Historically, Native American tribes utilized goldenseal rhizomes as a dye and traditional remedy for inflammatory conditions. By the late 19th century, it became a staple in Eclectic medicine, with commercial harvesting escalating to the point of threatening wild populations. The rhizome’s vivid yellow color, attributed to hydrastine and berberine, made it a prominent botanical drug [6].
Table 1: Key Historical Milestones for Hydrastine
Year | Event | Researcher/Context |
---|---|---|
1851 | Initial isolation | Alfred P. Durand |
Early 1900s | Hydrastinine patented as hemostatic | Bayer Pharmaceuticals |
1931 | First total synthesis attempt | Sir Robert Robinson |
Hydrastine is classified as a phthalideisoquinoline alkaloid, integrating two structural domains: an isoquinoline moiety and a phthalide lactone ring [1] [3]. Its molecular formula is C₂₁H₂₁NO₆ (molar mass: 383.40 g/mol), featuring three methoxy groups, a methylenedioxy bridge, and chiral centers at C-1 and C-9, resulting in natural (−)-hydrastine [1] [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3